molecular formula C8H14B10 B1449849 Dtxsid20942958 CAS No. 20740-05-0

Dtxsid20942958

Cat. No. B1449849
CAS RN: 20740-05-0
M. Wt: 218.3 g/mol
InChI Key: MNOCMHWTJIZAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dtxsid20942958 is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development. In

Mechanism Of Action

The mechanism of action of Dtxsid20942958 is not fully understood. However, it is believed to interact with various biological targets through binding to specific sites on these targets. This interaction can result in a change in the activity of these targets, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Dtxsid20942958 has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, leading to changes in the electrical activity of cells. It has also been shown to modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling pathways. These effects can lead to various physiological responses such as changes in heart rate, blood pressure, and neurotransmitter release.

Advantages And Limitations For Lab Experiments

Dtxsid20942958 has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It also has a high affinity for various biological targets, making it a useful tool for studying these targets. However, one limitation of Dtxsid20942958 is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on Dtxsid20942958. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying its interaction with specific biological targets and identifying the downstream effects of these interactions. Another area of research could be to explore the potential therapeutic applications of Dtxsid20942958 in various disease states. This could involve testing its efficacy in animal models of disease and identifying potential side effects. Overall, there is still much to learn about the potential of Dtxsid20942958 as a therapeutic agent, and future research is needed to fully explore its potential.

Scientific Research Applications

Dtxsid20942958 has been extensively studied for its potential therapeutic properties. It has been shown to interact with various biological targets such as G protein-coupled receptors and ion channels. This makes it a promising candidate for drug development in various fields such as neurology, oncology, and cardiovascular disease.

properties

InChI

InChI=1S/C8H14B10/c1-2-3-4-5-6-8-7(9-13-11-8)10-14-16-18-17-15-12-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCMHWTJIZAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B]C2[B][B][B]C2([B][B][B]1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14B10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942958
Record name 3a-Hexyldodecahydro[1,2,3]triborolo[4,5-h][1,2,3,4,5,6,7]heptaboronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dicarbadodecaborane(12), 1-hexyl-

CAS RN

20740-05-0
Record name 1,2-Dicarbadodecaborane(12), 1-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3a-Hexyldodecahydro[1,2,3]triborolo[4,5-h][1,2,3,4,5,6,7]heptaboronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexyl-1,2-dicarbadodecaborane(12)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dtxsid20942958
Reactant of Route 2
Dtxsid20942958
Reactant of Route 3
Dtxsid20942958
Reactant of Route 4
Dtxsid20942958
Reactant of Route 5
Dtxsid20942958
Reactant of Route 6
Dtxsid20942958

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.